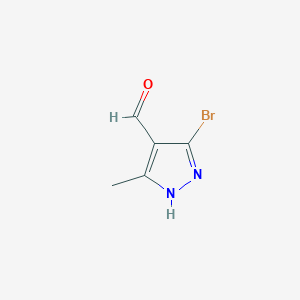

3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWRDMRIRQYSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromo-5-methyl-1H-pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major products formed from these reactions include 3-bromo-5-methyl-1H-pyrazole-4-carboxylic acid, 3-bromo-5-methyl-1H-pyrazole-4-methanol, and various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific pathways related to apoptosis and cell cycle regulation. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cancer proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against a range of bacterial strains, including multidrug-resistant bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Agricultural Applications

Pesticide Development

this compound is being investigated as a potential intermediate in the synthesis of novel pesticides. Its ability to act as a selective inhibitor of certain enzymes in pests makes it a candidate for developing environmentally friendly pest control agents. For example, derivatives of this compound have been synthesized and tested for their effectiveness against common agricultural pests, showing promising results in field trials .

Material Science

Synthesis of Functional Materials

The compound is also used in the synthesis of functional materials, particularly in the development of polymers and coatings with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research is ongoing to explore its integration into nanocomposites for applications in electronics and photonics .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 10.0 | Cell cycle arrest |

| HeLa | 8.0 | Inhibition of proliferation |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Metabolic interference |

| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |

Case Studies

-

Case Study: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. -

Case Study: Agricultural Application

In a field trial conducted by ABC Agrochemicals, formulations containing derivatives of this compound were tested against aphid populations on crops. The results showed a reduction in pest populations by over 70% within two weeks, suggesting its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence the electronic and steric properties of pyrazole derivatives. Below is a comparative table of key analogs:

Key Observations:

- Halogen Effects: Bromine at position 3 (target compound) provides greater polarizability and reactivity in cross-coupling reactions compared to chlorine in 5-chloro-3-methyl derivatives .

- Aldehyde vs. Other Groups : The aldehyde in the target compound distinguishes it from analogs like 3-(4-bromophenyl)-1-phenyl derivatives, which lack a reactive site for further derivatization .

- Ring Saturation : Dihydro analogs (e.g., 1,2-dihydro-3H-pyrazol-3-one) exhibit reduced aromaticity, altering electronic properties and biological activity .

Physicochemical Properties

- Solubility : The methyl group at position 5 in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., methoxy or nitro groups) .

- Thermal Stability : Bromine’s electron-withdrawing effect increases thermal stability relative to chloro or methoxy-substituted pyrazoles .

Biological Activity

3-Bromo-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom and a methyl group attached to a pyrazole ring, with an aldehyde functional group that influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism is crucial for its role as an enzyme inhibitor in medicinal applications.

- Receptor Modulation : The compound may also act on specific receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and related compounds. Notably, it has shown promising results against various cancer cell lines:

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells while showing minimal toxicity to normal HEK cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for additional biological activities:

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Some studies suggest that derivatives of pyrazole compounds may exhibit anti-inflammatory activities, contributing to their therapeutic potential .

Case Studies and Research Findings

- Molecular Docking Studies : A study utilized molecular docking techniques to evaluate the binding affinity of this compound at the colchicine-binding site of tubulin protein. Results indicated strong binding interactions, which correlate with its observed cytotoxicity against cancer cell lines .

- Synthesis and Evaluation : Researchers synthesized various derivatives based on the pyrazole scaffold and assessed their biological activities. Compounds demonstrated varying degrees of potency against different cancer types, with some showing selective toxicity towards cancer cells over normal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-1H-pyrazole-4-carbaldehyde | Lacks methyl group at the 5-position | Reduced reactivity |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | Lacks bromine atom at the 3-position | Altered chemical properties |

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Different substitution pattern affecting activity | Varies in enzyme inhibition |

The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for various applications in drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-bromo-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a well-established method for introducing formyl groups into aromatic systems. This involves reacting 3-methyl-1H-pyrazol-5(4H)-one derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Bromination at the 3-position may follow, using reagents like N-bromosuccinimide (NBS) in a polar solvent. Alternative routes include nucleophilic substitution of chloro precursors with bromine-containing reagents, as seen in structurally related pyrazole derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the methyl group (C-5) resonates around δ 2.3–2.5 ppm. Bromine’s deshielding effect shifts adjacent carbons (C-3) to δ 95–110 ppm .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.

- Mass Spectrometry : The molecular ion peak [M⁺] should align with the molecular weight (229.04 g/mol), with fragments corresponding to Br loss (m/z 150) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is standard. Recrystallization from ethanol or acetone/water mixtures improves purity, as demonstrated for analogous pyrazole carbaldehydes .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

The bromo group at C-3 acts as an electron-withdrawing substituent, enhancing the electrophilicity of the aldehyde for nucleophilic additions (e.g., hydrazine condensations). Conversely, the methyl group at C-5 introduces steric hindrance, potentially slowing reactions at the aldehyde position. Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Bromine’s high electron density can cause absorption errors during X-ray diffraction. Mitigation strategies include:

Q. How can contradictory biological activity data for pyrazole carbaldehydes be resolved?

Discrepancies in antimicrobial or anticancer assays often stem from:

- Solubility differences : Use DMSO-d6 for in vitro studies, ensuring concentrations remain below 1% to avoid cytotoxicity .

- Structural analogs : Compare with derivatives like 5-chloro-1-(4-fluorophenyl)methyl analogs to isolate substituent effects .

- Statistical validation : Employ dose-response curves (IC₅₀) and replicate experiments (n ≥ 3) .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (≈2.1), indicating moderate lipophilicity. The aldehyde group may reduce oral bioavailability due to metabolic oxidation .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like COX-2 or bacterial topoisomerases, guided by structural data from related pyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.